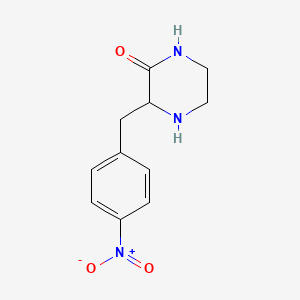
3-(4-Nitro-benzyl)-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine-2-one and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The ®-piperazine-2-one is reacted with 4-nitrobenzyl chloride in a suitable solvent, such as dimethylformamide or dichloromethane, at an elevated temperature to yield ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE.
Industrial Production Methods: In an industrial setting, the production of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: ®-3-(4-AMINO-BENZYL)-PIPERAZIN-2-ONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Aplicaciones Científicas De Investigación
®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is utilized in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
®-3-(4-AMINO-BENZYL)-PIPERAZIN-2-ONE: A reduced form with an amino group instead of a nitro group.
®-3-(4-METHOXY-BENZYL)-PIPERAZIN-2-ONE: A derivative with a methoxy group on the benzyl ring.
®-3-(4-CHLORO-BENZYL)-PIPERAZIN-2-ONE: A derivative with a chloro group on the benzyl ring.
Uniqueness: ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
1246548-53-7 |
|---|---|
Fórmula molecular |
C11H13N3O3 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
3-[(4-nitrophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13N3O3/c15-11-10(12-5-6-13-11)7-8-1-3-9(4-2-8)14(16)17/h1-4,10,12H,5-7H2,(H,13,15) |
Clave InChI |
IJEYDHJRTWYRKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


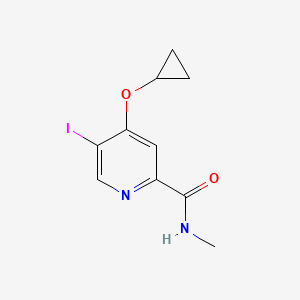

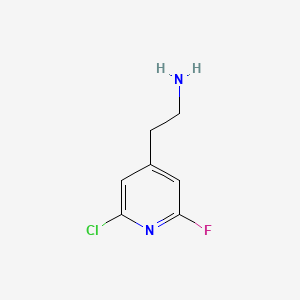
![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
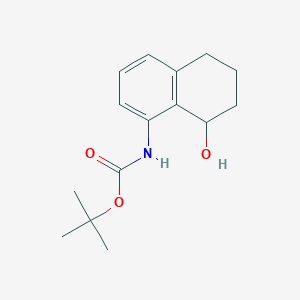
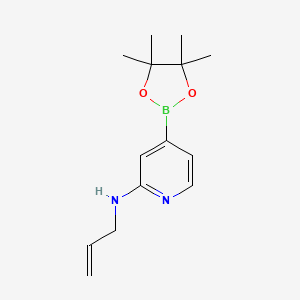
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)


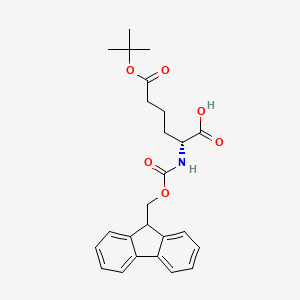
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
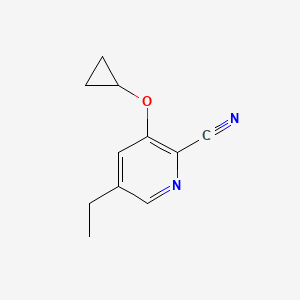
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)

